![molecular formula C16H19NO3S B299689 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B299689.png)
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide (EMBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBS is a sulfonamide derivative that is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to be a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of cholinesterase.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to decrease intraocular pressure in animal models, suggesting its potential use in the treatment of glaucoma. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is also stable under normal laboratory conditions, making it easy to handle and store.
However, there are also some limitations to the use of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can be toxic in high concentrations, and its effects on human health are not well understood. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can also be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, and further research could lead to the development of new drugs for the treatment of various diseases.
Another area of research is the study of the mechanism of action of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide. Further research could provide insights into the molecular interactions between 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide and enzymes, which could lead to the development of more effective inhibitors.
Finally, the use of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide in coordination chemistry is an area of research that has significant potential. Further research could lead to the development of new catalysts for various organic reactions, which could have significant implications for the chemical industry.
Conclusion:
In conclusion, 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that has significant potential applications in various fields, including drug discovery and coordination chemistry. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, and further research could lead to the development of new drugs for the treatment of various diseases. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is readily available and relatively inexpensive, but its effects on human health are not well understood. Further research is needed to fully understand the potential applications and limitations of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide.
Synthesemethoden
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can be synthesized using various methods, but the most common one is the reaction between 2-methylphenylamine and 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide as a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the significant applications of 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide is as a ligand in coordination chemistry. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide can form stable complexes with transition metal ions, and these complexes can be used as catalysts in various organic reactions.
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has also been studied for its potential applications in drug discovery. 5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. This inhibition can lead to the development of new drugs for the treatment of various diseases, including glaucoma and Alzheimer's disease.
Eigenschaften
Produktname |
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide |
---|---|
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-9-10-15(20-3)16(11-13)21(18,19)17-14-8-6-5-7-12(14)2/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
XBKGCGGFBWQOLS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.